5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a chlorobenzyl group attached to a dioxane ring
Scientific Research Applications
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 4-chlorobenzyl chloride with a suitable dioxane precursor under controlled conditions. One common method involves the use of cesium carbonate as a base in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Shares the chlorobenzyl group but has a different ring structure.
4-Chlorobenzyl chloride: A simpler compound with a chlorobenzyl group attached to a chloride.
N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: Contains a similar chlorobenzyl group but with a triazine ring.
Uniqueness
5-(4-Chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific dioxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJFECUSKQONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446944 | |
Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88466-67-5 | |
Record name | 1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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